

Physical and chemical properties of C6H4F2N2O2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Difluoromethyl)-5-nitropyridine

Cat. No.: B1433340

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of C6H4F2N2O2 Isomers: A Focus on 1,5-Difluoro-2,4-dinitrobenzene

Introduction

The molecular formula C6H4F2N2O2 represents a class of aromatic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. These compounds, known as difluorodinitrobenzenes, are characterized by a benzene ring substituted with two fluorine atoms and two nitro groups. The positional arrangement of these substituents gives rise to several structural isomers, each with unique physical and chemical properties.^{[1][2][3][4][5]} This guide provides a comprehensive overview of the core attributes of C6H4F2N2O2 isomers, with a primary focus on the most extensively studied and utilized isomer, 1,5-difluoro-2,4-dinitrobenzene. We will delve into its synthesis, reactivity, and applications, particularly in the realm of drug development, while also drawing comparisons to other notable isomers.

1,5-Difluoro-2,4-dinitrobenzene: A Core Compound

1,5-Difluoro-2,4-dinitrobenzene, also known as 2,4-dinitro-1,5-difluorobenzene, is a key intermediate in organic synthesis.^[6] Its chemical structure, featuring two electron-withdrawing nitro groups and two electronegative fluorine atoms, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, making it a valuable building block for more complex molecules.^[7]

Physical Properties

1,5-Difluoro-2,4-dinitrobenzene is typically a light yellow to light brown or white to orange crystalline powder.^{[6][8]} It is soluble in organic solvents such as methanol.^[8] A summary of its key physical properties is presented in the table below.

Property	Value	Source
CAS Number	327-92-4	[6] [7] [9] [10] [11] [12]
Molecular Formula	C6H2F2N2O4	[6] [7] [9] [10] [11] [12] [13]
Molecular Weight	204.09 g/mol	[6] [9] [10] [11] [12] [13]
Melting Point	72-76 °C	[6] [8] [9] [14]
Boiling Point	306.8±37.0 °C (Predicted)	[8]
Density	1.6930 g/cm ³ (estimate)	[8] [9]
Appearance	Light yellow to light brown crystalline powder	[6] [8]
Solubility	Soluble in Methanol	[8]

Chemical Properties and Reactivity

The chemical behavior of 1,5-difluoro-2,4-dinitrobenzene is dominated by the strong electron-withdrawing nature of the two nitro groups. This electronic effect, combined with the presence of fluorine as a good leaving group, makes the compound highly reactive towards nucleophilic aromatic substitution (SNAr) reactions.^{[7][15][16]} Nucleophiles will readily attack the carbon atoms attached to the fluorine atoms, leading to the displacement of the fluoride ion. This reactivity is a cornerstone of its utility in synthesizing a wide array of derivatives.

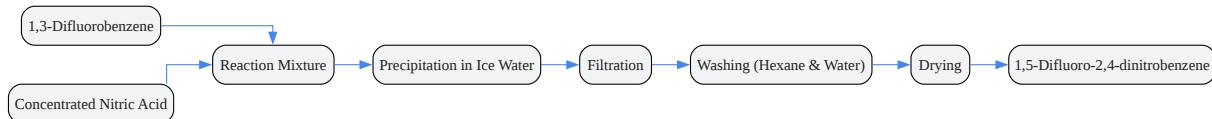
The compound is stable under normal conditions but may decompose violently at temperatures above 175°C.^[14] It is incompatible with strong bases and strong oxidizing agents.^[14]

Synthesis of 1,5-Difluoro-2,4-dinitrobenzene

A common method for the synthesis of 1,5-difluoro-2,4-dinitrobenzene involves the nitration of 1,3-difluorobenzene.

Experimental Protocol: Nitration of 1,3-Difluorobenzene

This protocol is based on a reported synthesis with high yield and purity.[\[8\]](#)


Materials:

- 1,3-difluorobenzene
- Concentrated nitric acid (e.g., 6:1 molar ratio to 1,3-difluorobenzene)
- Ice water
- Hexane
- Distilled water

Procedure:

- Carefully add concentrated nitric acid to 1,3-difluorobenzene while maintaining a controlled temperature.
- Allow the reaction to proceed for a specified duration.
- Slowly pour the reaction mixture into stirred ice water. A pale yellow solid will precipitate.
- Once precipitation is complete, filter the solid.
- Wash the filter cake sequentially with hexane and distilled water until it is neutral.
- Collect the solid and air-dry it to obtain 1,5-difluoro-2,4-dinitrobenzene.

This process has been reported to yield a product with 95.7% yield and 98.2% purity.[\[8\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. adichemistry.com [adichemistry.com]
- 2. Isomeric Forms Of Molecules | Research Starters | EBSCO Research [ebsco.com]
- 3. quora.com [quora.com]
- 4. SATHEE: Chemistry Isomerism [sathee.iitk.ac.in]
- 5. Isomers [chemed.chem.purdue.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 327-92-4: 1,5-Difluoro-2,4-dinitrobenzene | CymitQuimica [cymitquimica.com]
- 8. 1,5-Difluoro-2,4-dinitrobenzene CAS#: 327-92-4 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Benzene, 1,5-difluoro-2,4-dinitro- [webbook.nist.gov]
- 11. spectratabase.com [spectratabase.com]
- 12. Benzene, 1,5-difluoro-2,4-dinitro- [webbook.nist.gov]

- 13. 1,5-Difluoro-2,4-dinitrobenzene | C6H2F2N2O4 | CID 67598 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 14. 1,5-Difluoro-2,4-dinitrobenzene(327-92-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. brainly.com [brainly.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of C6H4F2N2O2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1433340#physical-and-chemical-properties-of-c6h4f2n2o2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com